molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No. B019539
CAS RN: 50492-22-3
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepan-4-one derivatives often involves complex chemical reactions, including gold-catalyzed intermolecular annulations and various cyclization processes. For instance, Shapiro and Toste (2008) reported a gold(III)-catalyzed synthesis of azepines from the annulation of propargyl esters and alpha,beta-unsaturated imines, suggesting a versatile method for azepan-4-one hydrochloride synthesis (Shapiro & Toste, 2008).

Molecular Structure Analysis

The molecular structure of azepan-4-one derivatives has been elucidated through crystallographic studies. For example, Pradeep et al. (2014) described the crystal structure of a related compound, highlighting the typical chair conformation of the azepan ring and the interactions that contribute to its stability (Pradeep et al., 2014).

Chemical Reactions and Properties

Azepan-4-one hydrochloride and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, the compound has been used in the synthesis of novel azepane derivatives as PKB inhibitors, indicating its versatility in chemical transformations (Breitenlechner et al., 2004).

Physical Properties Analysis

The physical properties of azepan-4-one hydrochloride, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not identified in the current search, they can be inferred from related compounds and general chemical knowledge.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of azepan-4-one hydrochloride's application in synthesis and its behavior in different chemical environments. Insights into these properties can be derived from studies on related azepine compounds and their interactions (Dinda, Jana, & Mal, 2012).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of catalysis and synthesis .

Summary of the Application

Azepan-4-one hydrochloride is used in the synthesis of azepan-4-ones via a two-step [5 + 2] annulation . This process is efficient and involves a key gold catalysis .

Methods of Application or Experimental Procedures

The synthesis of azepan-4-ones involves a two-step [5 + 2] annulation . This reaction involves a key gold catalysis . Unfortunately, the specific technical details or parameters of this procedure are not provided in the source.

Results or Outcomes

The reaction shows generally high regioselectivities and good to excellent diastereoselectivities . This means that the reaction is able to selectively form a specific product over other possible products, and it can control the relative spatial arrangement of atoms in the product molecule .

Synthesis of Thiophene and Benzothiophene Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of synthesis of heterocyclic compounds .

Summary of the Application

Azepan-4-one hydrochloride has been shown to be useful for the synthesis of valuable research chemicals, such as thiophene and benzothiophene derivatives .

Methods of Application or

Synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the area of drug synthesis .

Summary of the Application

Azepan-4-one hydrochloride is used in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate, which is a H1 histamine receptor antagonist and antihistaminic .

Methods of Application or Experimental Procedures

The synthesis involves the use of Azepan-4-one hydrochloride as a key intermediate . Unfortunately, the specific technical details or parameters of this procedure are not provided in the source.

Results or Outcomes

The synthesis results in the production of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate .

Safety And Hazards

Azepan-4-one hydrochloride is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

A paper titled “Gold-catalyzed efficient synthesis of azepan-4-ones” discusses the efficient synthesis of Azepan-4-ones via a two-step [5+2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .

properties

IUPAC Name

azepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRLIZPJMFJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621624
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-4-one hydrochloride

CAS RN

50492-22-3
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azepan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g 5-Oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester was stirred over night at 110° C. in 200 mL 6 M hydrochloric acid. The reaction was concentrated to yield 11 g of the desired product. Rf: 0.20 (dichlormethane/methanol=9/1), (M+H)+=114
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (0.9 g, 3.16 mmol, 1 equiv) in aq. HCl (30 mL, 4N) was stirred at reflux for 7 h. The reaction mixture was then concentrated to give the desired product, which was directly used for the next step without further purification. MS (ESI): 114 (MH+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
T Schultz, SC Turner, WM Braje - Synthesis, 2010 - thieme-connect.com
… To investigate the effect of the bulky Cbz-protecting group on the regioselectivity, the unprotected azepan-4-one hydrochloride 15 was reacted with 3,5-dinitro-1-methylpyridin-2(1H)-…
Number of citations: 5 www.thieme-connect.com
K Litwin - 2021 - search.proquest.com
… Scheme 2.1 Synthesis of azepan-4-one hydrochloride With azepan-4-one hydrochloride in hand, we next sought to couple the amine to 4morpholinobenzoic acid (2.6). Multiple …
Number of citations: 0 search.proquest.com

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